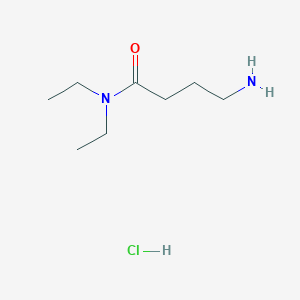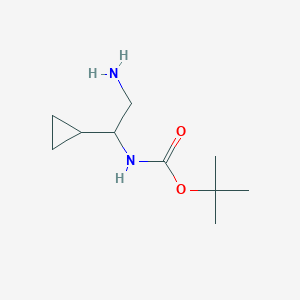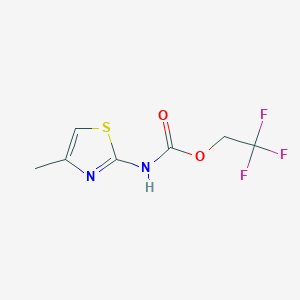![molecular formula C10H14FNO B1527946 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene CAS No. 1250220-60-0](/img/structure/B1527946.png)
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Übersicht
Beschreibung
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is a chemical compound that holds immense potential in scientific research. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is C10H14FNO . The molecular weight is 183.22 .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, this compound’s derivatives have potential as pharmacological agents. While specific data on “1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” is limited, structurally related compounds have been explored for their antimicrobial properties . Such compounds could be investigated for their efficacy against various bacterial strains, contributing to the development of new antibiotics.
Agriculture
In agriculture, the compound could be studied for its role as a growth promoter or pesticide. Its aminobutan-2-yl group might interact with plant enzymes or pests, influencing growth patterns or providing pest resistance .
Materials Science
“1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” could serve as a precursor in synthesizing advanced materials. Its benzene ring provides a stable backbone for creating polymers or coatings with specific properties like increased durability or chemical resistance .
Environmental Science
This compound may have applications in environmental science, particularly in the synthesis of compounds used in water treatment or pollution control. Its ability to bind with other substances could be harnessed to capture pollutants or facilitate their breakdown .
Analytical Chemistry
The compound’s unique structure could be utilized in analytical chemistry as a reagent or a standard for calibrating instruments. Its fluorobenzene moiety, in particular, might be useful in spectroscopic analysis due to its distinct electronic properties .
Biochemistry
In biochemistry, “1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” could be used to study enzyme-substrate interactions or as a building block for synthesizing biomolecules. Its aminobutan-2-yl group could mimic natural substrates or inhibitors, providing insights into enzyme mechanisms .
Pharmacology
The compound’s potential in pharmacology lies in drug design and discovery. It could be modified to enhance its interaction with biological targets, leading to the development of new therapeutic agents .
Chemical Engineering
Finally, in chemical engineering, this compound could be important in process optimization. Its stability under various conditions makes it a candidate for use in high-temperature or high-pressure reactions, which are common in industrial chemical synthesis .
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPKKRXQPQTPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)






![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)

